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X antigen family member 1 (33-49)

Cat. No.: B1574985
Attention: For research use only. Not for human or veterinary use.
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Description

The X antigen family member 1 (33-49) is a synthetic peptide fragment corresponding to residues 33 to 49 of the human X antigen family member 1 protein. This reagent is provided for research purposes to facilitate the study of antigen presentation and immune recognition. While the specific function of this protein is an active area of research, antigens from various families are crucial in immunology, playing key roles in immune surveillance and are often investigated in the context of cancer immunotherapy . For instance, antigens from families like the cancer-testis antigens are characterized by their restricted expression in normal tissues and frequent ectopic expression in a wide range of tumors, making them attractive targets for immunological studies . This peptide may be utilized in a variety of applications, including but not limited to: in vitro T-cell activation assays, epitope mapping studies, the production and validation of specific antibodies, and as a critical component in research aiming to understand adaptive immune responses. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes and researchers should conduct their own experiments to verify the applicability of this reagent for their specific studies.

Properties

sequence

CATWKVICKSCISQTPG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

X antigen family member 1 (33-49)

Origin of Product

United States

Molecular and Structural Investigations of X Antigen Family Member 1 33 49

Primary Sequence Analysis and Conservation of X Antigen Family Member 1 (33-49)

The XAGE-1 gene is part of the XAGE subfamily, which belongs to the larger GAGE family of cancer/testis antigens. maayanlab.cloudnih.gov These genes are clustered on the X chromosome at locus Xp11.21-Xp11.22. nih.gov The XAGE-1 gene produces several alternative splice variants, with the XAGE-1b transcript being predominantly expressed in tumors like non-small cell lung cancer (NSCLC). nih.govplos.org This transcript encodes an identical 81-amino acid protein, also referred to as XAGE-1a protein (UniProt ID: Q9HD64). uniprot.orggenecards.org

The primary amino acid sequence for the full-length XAGE-1b protein is as follows: MKKIRIQLRS QCATWKVICK SCISQTPGIN LDLGSGVKVK IIPKEEHCKM PEAGEEQPQV LQEGV

The specific sequence for the immunodominant 33-49 region is CATWKVICKSCISQTPG .

The XAGE family is part of a superfamily of GAGE-like cancer/testis antigens. nih.gov While many CT antigens located on the X chromosome (CT-X antigens) show limited evolutionary conservation, some in-silico studies have reported a high degree of sequence conservancy for potential XAGE-1b epitope peptides among available sequences. nih.gov

Table 1: Primary Sequence of XAGE-1 (33-49)

Feature Details
Protein X antigen family member 1 (isoform b)
UniProt ID Q9HD64 uniprot.org
Residue Range 33-49

| Amino Acid Sequence | CATWKVICKSCISQTPG |

Conformational Dynamics and Tertiary Structure Investigations of X Antigen Family Member 1 (33-49)

Experimentally determined tertiary structures for the XAGE-1 protein or its fragments are currently unavailable. However, like many other CT-X antigens, XAGE-1 is predicted to have characteristics of an intrinsically disordered protein (IDP). IDPs lack a stable, fixed three-dimensional structure under physiological conditions and instead exist as dynamic conformational ensembles. This structural plasticity is crucial for their function, often allowing them to bind to multiple partners and play roles in cellular signaling and transcriptional regulation.

The region encompassing residues 33-49 is likely to be highly flexible and dynamic, a common feature of immunogenic epitopes within disordered proteins. This flexibility allows the peptide to adopt different conformations when interacting with components of the immune system, such as the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules. While the full tertiary structure remains unsolved, the inherent disorder is a key characteristic of its molecular nature. researchgate.net

Epitope Mapping and Identification within X Antigen Family Member 1 (33-49)

The 33-49 region of XAGE-1b has been experimentally confirmed as an immunodominant epitope capable of eliciting spontaneous CD4+ T-cell responses in cancer patients. maayanlab.cloudnih.gov Epitope mapping studies have precisely identified sequences within or overlapping this region that are recognized by the immune system in the context of specific Human Leukocyte Antigen (HLA) molecules.

In one study involving a lung adenocarcinoma patient, CD4+ tumor-infiltrating lymphocytes were found to recognize the XAGE-1b 33-49 peptide. nih.gov This recognition was restricted by the HLA-DRB10901 allele. nih.gov Another investigation, using T-cells from a healthy donor, identified a slightly shorter, overlapping 12-mer peptide, XAGE-1b(37-48) (VICKSCISQTPG ), as a novel epitope restricted to the HLA-DRB10410 allele. nih.govnih.gov These findings highlight the significance of this specific region in generating T-helper cell-mediated anti-tumor immunity. plos.org

Table 2: Experimentally Identified T-Cell Epitopes in the XAGE-1 (33-49) Region

Epitope Sequence Residue Range HLA Restriction Cell Type Source
CATWKVICKSCISQTPG 33-49 HLA-DRB10901 CD4+ T-Cell nih.gov

In Silico Modeling and Prediction of X Antigen Family Member 1 (33-49) Structure

In the absence of experimental structural data, computational (in silico) methods have been employed to predict the structure and antigenic potential of XAGE-1b. nih.govresearchgate.net These approaches use algorithms to model the protein's tertiary structure and to identify potential T-cell epitopes by predicting their binding affinity to various HLA alleles. nih.govnih.gov

Several in-silico studies have analyzed the full 81-amino acid sequence of XAGE-1b to forecast its immunogenic regions. nih.gov One such study predicted the 15-mer peptide XAGE-1b(33-47) (CATWKVICKSCISQT ) to be a high-scoring CD4+ T-cell epitope with a strong predicted binding affinity for the HLA-DRB10405 allele. researchgate.net Another computational analysis predicted the 9-mer peptide XAGE-1b(30-38) to be a potential CD8+ T-cell epitope restricted by HLA-A02:06. researchgate.net

These predictive models serve as valuable tools to guide experimental validation and facilitate the design of epitope-based vaccines for cancers that express XAGE-1b, such as NSCLC. nih.govresearchgate.net The consistent identification of the 33-49 region by both experimental and computational methods underscores its importance as a key antigenic determinant.

Table 3: Computationally Predicted T-Cell Epitopes in or near the XAGE-1 (33-49) Region

Predicted Epitope Sequence Residue Range Predicted HLA Restriction Predicted Cell Type Source
CATWKVICKSCISQT 33-47 HLA-DRB10405 CD4+ T-Cell researchgate.net

Immunobiology of X Antigen Family Member 1 33 49

Antigen Processing and Presentation Mechanisms Involving X Antigen Family Member 1 (33-49)

For an immune response to be initiated against a protein antigen like XAGE-1, it must first be processed into smaller peptides and presented on the surface of cells by Major Histocompatibility Complex (MHC) molecules. longdom.orgwikipedia.org This process allows T-cells to recognize the antigen and mount a targeted attack. longdom.orgwikipedia.org

Endogenous proteins, such as those produced within a cancer cell, are primarily degraded into short peptides by the proteasome, a large protein complex in the cytosol. rupress.orgtandfonline.com These peptides, typically 8-11 amino acids in length, are then transported into the endoplasmic reticulum. rupress.orgtandfonline.com While direct evidence for the proteasomal processing of the XAGE-1 (33-49) precursor is not explicitly detailed in the provided search results, this is the canonical pathway for generating peptides from intracellular proteins for MHC class I presentation. rupress.orgtandfonline.comnih.gov The generation of peptide-MHC class I complexes begins with the degradation of source proteins by the proteasome. rupress.org The majority of peptides presented by MHC class I molecules are derived from defective ribosomal products that are degraded by the proteasome. nih.gov

Antigen Presenting Cells (APCs) are specialized immune cells that are highly efficient at processing and presenting antigens to T-cells. longdom.orgnih.gov Professional APCs, which include dendritic cells, macrophages, and B cells, express both MHC class I and MHC class II molecules. longdom.orgtandfonline.comnih.gov

Dendritic cells (DCs) are considered the most potent APCs for initiating primary T-cell responses. nih.gov They can capture antigens from their surroundings, including tumor antigens like XAGE-1, and migrate to lymph nodes to activate naive T-cells. nih.gov

Macrophages are also capable of antigen presentation and can be recruited to sites of inflammation, such as a tumor microenvironment. nih.govnih.gov

B cells primarily present antigens they have internalized via their B-cell receptor, but they also play a role in presenting antigens to T-cells to receive help for antibody production. nih.gov

While most cell types can present antigens via MHC class I, professional APCs are crucial for activating the initial T-cell response to antigens like XAGE-1 (33-49). longdom.orgnih.gov They can process and present exogenous XAGE-1 proteins (released from dying tumor cells) on MHC class II molecules to activate helper T-cells, and also cross-present these antigens on MHC class I molecules to activate cytotoxic T-lymphocytes. tandfonline.comfrontiersin.org

Major Histocompatibility Complex (MHC) Binding Affinity and Specificity of X Antigen Family Member 1 (33-49)

The binding of a peptide to an MHC molecule is a critical step in antigen presentation and subsequent T-cell recognition. nih.govoup.com The affinity of this binding influences the stability of the peptide-MHC complex and the magnitude of the resulting immune response. nih.gov

MHC class I molecules are present on the surface of nearly all nucleated cells and present peptides derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes. tandfonline.comnih.gov The binding groove of MHC class I molecules typically accommodates peptides of 8-10 amino acids in length. nih.govoup.com The concomitant expression of XAGE-1A with HLA class I molecules has been associated with increased infiltration of CD8+ T-cells and better survival in patients. maayanlab.cloud This suggests that peptides derived from XAGE-1, likely including fragments from the 33-49 region, are effectively presented by MHC class I molecules on tumor cells, leading to their recognition and destruction by cytotoxic T-cells.

FeatureDescription
Peptide Source Endogenous proteins (e.g., XAGE-1 produced within a tumor cell)
Processing Proteasomal degradation
Peptide Length Typically 8-10 amino acids
Presenting Cell Most nucleated cells
Recognizing T-cell CD8+ cytotoxic T-lymphocytes
FeatureDescription
Peptide Source Exogenous proteins (e.g., XAGE-1 released from tumor cells and taken up by APCs)
Processing Endosomal/lysosomal degradation
Peptide Length Typically 12-25 amino acids
Presenting Cell Professional Antigen Presenting Cells (APCs)
Recognizing T-cell CD4+ helper T-cells

T-Cell Receptor (TCR) Recognition of X Antigen Family Member 1 (33-49)

The T-cell receptor (TCR) on the surface of T-cells is responsible for recognizing the peptide-MHC complex. wikipedia.orguniprot.org This interaction is highly specific and is a key determinant of the adaptive immune response. wikipedia.org

The recognition of the XAGE-1 (33-49) peptide presented by MHC molecules by specific TCRs is the final step in initiating a T-cell mediated immune response against tumors expressing this antigen. longdom.org The binding between the TCR and the peptide-MHC complex triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. wikipedia.org For CD8+ cytotoxic T-cells, this results in the direct killing of tumor cells presenting the XAGE-1 (33-49) peptide on MHC class I. longdom.org For CD4+ helper T-cells, recognition of the XAGE-1 (33-49) peptide on MHC class II leads to the secretion of cytokines that support the activation and function of other immune cells, including cytotoxic T-cells and B-cells. psu.edu The ability of a single TCR to recognize different peptide-MHC complexes, a property known as cross-reactivity, is a fundamental aspect of T-cell biology. nih.gov The existence of spontaneous T-cell responses to the XAGE-1 (33-49) epitope in cancer patients demonstrates that TCRs capable of recognizing this specific target are present in the human T-cell repertoire. maayanlab.cloud

CD4+ T-Cell Responses to X Antigen Family Member 1 (33-49)

The 33-49 peptide of XAGE-1b has been identified as a significant epitope for CD4+ T-helper cells. Research has demonstrated that tumor-infiltrating lymphocytes (TILs) expressing CD4 can recognize this specific peptide region. nih.govresearchgate.netnih.govspandidos-publications.comdeepdyve.comresearchgate.net This recognition is crucial for initiating and shaping the anti-tumor immune response.

The presentation of the XAGE-1b (33-49) epitope to CD4+ T-cells is restricted by specific Human Leukocyte Antigen (HLA) class II molecules. Notably, studies have identified HLA-DRB10901 as a restricting allele for this peptide. nih.govnih.govspandidos-publications.com In patients with this particular HLA type, CD4+ T-cells have been shown to react to the XAGE-1b (33-49) peptide when presented by antigen-presenting cells (APCs). nih.govnih.govspandidos-publications.com Furthermore, a CD4+ T-cell clone, designated OHD1, was found to recognize two overlapping peptides, XAGE-1b (33-49) and XAGE-1b (37-52), with the response to the core epitope being restricted by HLA-DRB10410. nih.govneurotransmitter.netresearchgate.net This indicates that the 33-49 region contains a core sequence that can be presented by multiple HLA-DR alleles, broadening its potential as an immunotherapeutic target.

Cytokine Profiles Elicited by X Antigen Family Member 1 (33-49)-Specific T-Cells

The activation of T-cells specific for the XAGE-1b (33-49) peptide leads to the secretion of a distinct profile of cytokines, which are crucial for orchestrating the anti-tumor immune response. Upon recognition of the XAGE-1b (33-49) epitope, CD4+ T-cells have been shown to predominantly secrete Interferon-gamma (IFN-γ). nih.govnih.govspandidos-publications.comnih.govneurotransmitter.netresearchgate.net This indicates a Th1-polarized immune response, which is generally associated with potent anti-tumor activity, including the activation of cytotoxic T-lymphocytes and macrophages.

Studies analyzing the broader T-cell response to the full-length XAGE-1b protein have revealed a more comprehensive cytokine profile. In these analyses, both CD4+ and CD8+ T-cells were found to secrete a range of type I and type II cytokines. nih.gov This includes not only IFN-γ but also Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. nih.gov However, it is important to note that the most specific data for the 33-49 peptide itself points towards a strong IFN-γ-mediated Th1 response.

CytokineSecreting Cell TypeSignificance in Anti-Tumor Immunity
IFN-γ CD4+ T-cellsPromotes a Th1 response, enhances antigen presentation, activates cytotoxic T-cells and NK cells.
TNF-α CD4+ and CD8+ T-cellsInduces tumor cell apoptosis and has anti-proliferative effects.
IL-2 CD4+ and CD8+ T-cellsPromotes T-cell proliferation and differentiation.
IL-4 CD4+ T-cellsPrimarily associated with Th2 responses, which can have both pro- and anti-tumor effects.
IL-5 CD4+ T-cellsA key cytokine in Th2 responses, involved in eosinophil activation.
IL-10 CD4+ T-cellsAn immunoregulatory cytokine that can suppress excessive inflammation but may also dampen anti-tumor responses.

B-Cell Epitopes and Humoral Immunity Directed Against X Antigen Family Member 1 (33-49)

The humoral immune response, mediated by B-cells and the antibodies they produce, is another important facet of the immunobiology of XAGE-1b. Spontaneous antibody responses against the XAGE-1b protein have been detected in patients with various cancers, particularly lung adenocarcinoma. plos.orgnih.govnih.govnih.gov However, studies mapping the specific B-cell epitopes have consistently shown that the dominant antibody recognition sites are located in the C-terminal region of the XAGE-1b protein. nih.govuniprot.org Specifically, a monoclonal antibody (USO9-13) and sera from lung adenocarcinoma patients were found to recognize the XAGE-1b (57-81) peptide. nih.govuniprot.org

Currently, there is no scientific literature identifying B-cell epitopes within the 33-49 amino acid region of XAGE-1b. The existing evidence strongly suggests that the humoral immune response is primarily directed towards the C-terminal end of the protein. The presence of XAGE-1b-specific antibodies in cancer patients, particularly those with lung adenocarcinoma, underscores the antigen's ability to break immune tolerance and elicit a B-cell response. plos.orgnih.gov

Immunogenicity and Antigenicity of X Antigen Family Member 1 (33-49) in Diverse Immune Contexts

The XAGE-1b protein has demonstrated significant immunogenicity in various patient populations with cancer. Spontaneous immune responses, including both antibody production and T-cell activation, have been observed in both Japanese and Caucasian patients with non-small cell lung cancer (NSCLC), particularly those with the adenocarcinoma subtype. nih.govplos.orgnih.gov This suggests that XAGE-1b is a broadly immunogenic antigen across different genetic backgrounds.

The 33-49 peptide has been identified as an immunodominant epitope for CD4+ T-cells, especially in the context of lung adenocarcinoma. nih.govresearchgate.netnih.govspandidos-publications.comdeepdyve.comresearchgate.net The presence of T-cells that can recognize and respond to this peptide is a key indicator of its antigenicity. The expression of XAGE-1b in tumor tissues is often correlated with the presence of a specific immune response in the patient, further solidifying its role as a genuine tumor antigen. nih.govscilit.com

Immune ContextKey Findings
Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma (Japanese Population) Spontaneous antibody and T-cell responses to XAGE-1b are frequently observed. The 33-49 peptide is a recognized CD4+ T-cell epitope.
Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma (Caucasian Population) Spontaneous serological and CD4+ T-cell responses to XAGE-1b are confirmed, indicating its relevance as an immunogenic antigen in this population as well.
Healthy Donors CD4+ T-cells from healthy individuals can be stimulated in vitro to recognize the 33-49 peptide, suggesting the presence of a pre-existing T-cell repertoire capable of responding to this antigen.

Role of X Antigen Family Member 1 33 49 in Disease Pathogenesis and Immunity

Contributions of X Antigen Family Member 1 (33-49) to Infectious Disease Immunology

The scientific literature has not established a direct functional role for XAGE-1 or its specific (33-49) epitope in the immune response to infectious diseases. However, emerging concepts in immunology, particularly molecular mimicry, suggest potential indirect interactions between the immune responses to pathogens and CTAs like XAGE-1.

There is currently no direct evidence linking the XAGE-1 (33-49) peptide to the pathogenesis of or immune defense against viral infections. The connection is primarily theoretical, based on the principle of molecular mimicry, where similarities between viral proteins and host proteins can lead to cross-reactive immune responses. nih.govfrontiersin.orgnih.gov It is hypothesized that an immune response generated against a viral peptide that is homologous to a CTA peptide like XAGE-1 could inadvertently lead to an anti-tumor response. frontiersin.org This phenomenon could mean that past viral infections might prime the immune system to recognize and attack cancer cells that later express CTAs. nih.gov

Studies have identified significant sequence and structural homologies between peptides from the SARS-CoV-2 proteome and various human tumor-associated antigens (TAAs), suggesting that both natural infection and vaccination could elicit T-cells that cross-react with cancer cells. frontiersin.org Furthermore, some viruses, such as Human Papillomavirus (HPV), are known to cause cancers that also express CTAs. This has led to therapeutic strategies aimed at targeting both the viral antigens and the CTAs to improve immunotherapeutic outcomes. nih.gov

A direct role for XAGE-1 (33-49) in the immunology of bacterial infections has not been described. Similar to viral infections, the link is predicated on the concept of molecular mimicry. nih.gov Research has shown that peptides derived from commensal gut microbiota can share significant homology with TAAs. researchgate.netnih.gov This suggests that the constant immune surveillance of the gut microbiome could shape a repertoire of T-cells that are cross-reactive with tumor antigens. nih.govbiorxiv.org In theory, a memory T-cell response to a bacterial epitope could be recalled upon the emergence of a tumor expressing a homologous CTA sequence, potentially controlling tumor growth. nih.govresearchgate.net

The role of XAGE-1 (33-49) in parasitic infections is not documented. However, research into "parasite-cancer cross-immunity" has shown that certain parasitic protozoans can induce powerful anti-tumor immune responses. mdpi.comnih.gov Chronic infections with parasites like Plasmodium (the agent of malaria) or Trypanosoma can lead to sustained immune activation, including the stimulation of innate and adaptive immune cells that can recognize and eliminate tumor cells. mdpi.comnih.gov Some research has even explored using parasites like Trypanosoma cruzi as vectors to deliver cancer antigens and stimulate a targeted anti-tumor immune response. nih.gov While this demonstrates an intersection between the immunology of parasitic diseases and cancer, a specific interaction involving XAGE-1 has not been identified.

Table 1: Theoretical Cross-Reactivity Between Pathogens and Cancer-Testis Antigens (CTAs) via Molecular Mimicry

This table outlines the theoretical mechanism by which infectious agents could influence anti-tumor immunity against CTAs like XAGE-1, based on the principle of molecular mimicry.

Pathogen TypeMechanism of InteractionPotential Immunological OutcomeSupporting Concept
Viruses Viral peptides share sequence/structural homology with CTA peptides.T-cell memory from viral infection may cross-react with tumor cells expressing the homologous CTA, leading to tumor control. nih.govfrontiersin.orgMolecular Mimicry
Bacteria Peptides from commensal gut microbiota share homology with CTA peptides.The natural immune response to gut flora may create a pool of T-cells that cross-react with and can control tumors expressing homologous CTAs. nih.govbiorxiv.orgMolecular Mimicry
Parasites Chronic parasitic infection leads to broad, sustained immune activation.Non-specific activation of innate and adaptive immunity enhances tumor surveillance and elimination of cells expressing tumor antigens, including CTAs. mdpi.comnih.govImmune Adjuvant Effect

X Antigen Family Member 1 (33-49) in Autoimmune Disease Mechanisms

Autoimmune diseases arise from a loss of tolerance, where the immune system mistakenly attacks the body's own healthy tissues. nih.govjhu.edu This process involves a complex interplay of genetic susceptibility and environmental triggers, often leading to the production of autoantibodies and self-reactive T-cells. nih.govnih.gov While reactivity to XAGE-1 is technically an "autoimmune" response (a reaction against a self-protein), it is almost exclusively discussed in the context of a beneficial anti-cancer response, not a pathological autoimmune disease. nih.govresearchgate.net

Molecular mimicry is a primary mechanism suspected of triggering autoimmune diseases, where an immune response to a foreign pathogen is redirected against a similar-looking self-protein. nih.govnih.gov There is no direct evidence to suggest that molecular mimicry involving the XAGE-1 (33-49) peptide is a cause of classical autoimmune diseases like lupus or rheumatoid arthritis.

In the context of CTAs, molecular mimicry presents a "double-edged sword." On one hand, mimicry between a pathogen and a CTA like XAGE-1 could generate a beneficial anti-tumor immune response. nih.gov On the other hand, it could theoretically trigger a harmful autoimmune reaction if immune tolerance to the CTA is broken and it is expressed in any normal tissue. However, because the expression of CTAs is so tightly restricted to immune-privileged sites, the autoimmune reactivity observed is overwhelmingly directed at cancer cells where the antigen is aberrantly expressed. wikipedia.orgmdpi.com

Spontaneous autoimmune reactivity to XAGE-1, including its (33-49) region, is a well-documented phenomenon in patients with various cancers, such as non-small cell lung cancer (NSCLC). nih.govresearchgate.netresearchgate.net This reactivity manifests as both cellular immunity, with the activation of XAGE-1-specific CD4+ and CD8+ T-cells, and humoral immunity, characterized by the presence of circulating autoantibodies against the XAGE-1 protein. researchgate.net

This response is not considered a pathological autoimmune disease but rather a biomarker of a productive anti-tumor immune response. researchgate.net The immune system recognizes the re-expressed XAGE-1 in tumor cells as foreign or aberrant, leading to its targeting. nih.gov Several studies have indicated that the presence of autoantibodies to CTAs, including XAGE-1b, may correlate with a better prognosis or a favorable response to immunotherapy treatments in cancer patients. researchgate.net

Table 2: Observed Immunogenicity of XAGE-1b Epitopes in Cancer

This table summarizes key immunogenic regions of the XAGE-1b protein that have been identified through research, highlighting the type of immune response they elicit.

Epitope RegionHLA Restriction (if known)Immune ResponseAssociated Cancer
XAGE-1b (33-49) DRB109:01CD4+ T-Cell ResponseNon-Small Cell Lung Cancer (NSCLC)
XAGE-1b (37-48) DRB104:10CD4+ T-Cell ResponseNon-Small Cell Lung Cancer (NSCLC)
XAGE-1b (3-11) B08:01 (Predicted)Cytotoxic T-Lymphocyte (CTL) ResponseNon-Small Cell Lung Cancer (NSCLC)
XAGE-1b (25-33) DRB112:01 (Predicted)T-Helper Cell ResponseNon-Small Cell Lung Cancer (NSCLC)
Full Protein N/AAutoantibody (IgG) ProductionNSCLC, Hepatocellular Carcinoma

Compound and Gene Name Index

NameType
X antigen family member 1 (XAGE-1)Protein/Gene Family
XAGE-1a, XAGE-1bProtein Isoforms
XAGE-1 (33-49)Peptide Epitope
Cancer-Testis Antigens (CTAs)Protein Class
Tumor-Associated Antigens (TAAs)Protein Class
Human Leukocyte Antigen (HLA)Protein Complex
HLA-DRB109:01, HLA-DRB104:10Specific HLA Alleles
CD4, CD8T-Cell Co-receptors
IgGAntibody Isotype
Human Papillomavirus (HPV)Virus
SARS-CoV-2Virus
PlasmodiumParasite Genus
TrypanosomaParasite Genus

X Antigen Family Member 1 (33-49) as a Target in Cancer Immunotherapy Research

The X antigen family member 1 (XAGE-1), particularly its isoform XAGE-1b, has emerged as a promising target in the field of cancer immunotherapy. This is largely due to its characteristics as a cancer-testis (CT) antigen, meaning its expression is primarily restricted to germ cells in the testis and is aberrantly re-activated in various malignancies, making it an attractive candidate for therapies designed to specifically target tumor cells while sparing normal tissues. nih.govnih.gov The peptide fragment spanning amino acids 33-49 of XAGE-1b has been identified as a key epitope in the immune response against XAGE-1b-expressing tumors, drawing significant research interest.

The peptide X antigen family member 1 (33-49) is a critical component of the XAGE-1b protein that is recognized by the immune system, specifically by CD4+ T-helper cells. nih.gov This recognition is a crucial step in initiating and orchestrating an effective anti-tumor immune response.

Immunogenicity and Epitope Identification:

Research has demonstrated that XAGE-1b is immunogenic in cancer patients, capable of inducing both humoral (antibody) and cellular (T-cell) immune responses. nih.govkarger.comnih.gov In studies of patients with lung adenocarcinoma, spontaneous antibody and T-cell responses to XAGE-1b have been detected. nih.gov

A pivotal study identified the XAGE-1b (33-49) peptide as a naturally processed and presented epitope. In a patient with lung adenocarcinoma, tumor-infiltrating lymphocytes (TILs) containing CD4+ T-cells were found to recognize the XAGE-1b protein. Through epitope mapping using overlapping peptides, the specific region recognized by these T-cells was pinpointed to the 33-49 amino acid sequence. nih.gov

HLA Restriction:

The presentation of the XAGE-1b (33-49) epitope to T-cells is dependent on specific Human Leukocyte Antigen (HLA) class II molecules. The initial identification of this epitope demonstrated its presentation by the HLA-DRB109:01 allele. nih.gov This HLA restriction is a key factor in determining which patients might benefit from immunotherapies targeting this specific peptide. Further computational predictions have also suggested that this epitope can be restricted by DR0901. nih.gov

The recognition of the XAGE-1b (33-49) peptide by CD4+ T-cells highlights its role as a tumor-associated antigen. These T-helper cells can play a central role in anti-tumor immunity by providing help to cytotoxic T-lymphocytes (CTLs), which are responsible for directly killing cancer cells, and by activating other immune cells.

Table 1: Summary of Tumor-Associated Antigen Properties of XAGE-1b (33-49)

Property Description Key Findings References
Antigen X antigen family member 1 (XAGE-1b) A cancer-testis antigen expressed in various tumors, including lung adenocarcinoma. nih.govnih.gov
Epitope X antigen family member 1 (33-49) A 17-amino acid peptide fragment of XAGE-1b. nih.gov
Immune Recognition CD4+ T-helper cells Recognized by tumor-infiltrating CD4+ T-cells in lung cancer patients. nih.gov
HLA Restriction HLA-DRB1*09:01 Presented by the HLA-DRB1*09:01 molecule. nih.gov
Immunogenicity Induces Cellular Immunity Capable of stimulating IFN-γ secretion from specific CD4+ T-cells. nih.gov

The identification of XAGE-1b (33-49) as a specific T-cell epitope has paved the way for the exploration of various immunotherapeutic strategies. While extensive preclinical data specifically focused on the 33-49 peptide is limited, the broader research into XAGE-1b provides a framework for potential applications. The primary strategies revolve around peptide-based vaccines and adoptive T-cell therapy.

Peptide-Based Vaccines:

The rationale behind a peptide-based vaccine is to administer the specific antigenic epitope, in this case, XAGE-1b (33-49), to a patient to stimulate a targeted immune response. For a CD4+ T-cell epitope like this, the goal is to expand a population of T-helper cells that can then support a broader anti-tumor immune attack.

While there is a lack of published preclinical studies using the XAGE-1b (33-49) peptide in animal models, the general approach for such a vaccine would involve:

Peptide Synthesis: The 17-amino acid peptide would be chemically synthesized.

Adjuvant Formulation: The peptide would likely be combined with an adjuvant to enhance its immunogenicity. Adjuvants are substances that boost the immune response to an antigen.

Immunization: The vaccine formulation would be administered to stimulate an immune response.

In a broader context, a preclinical toxicology study of a vaccine scheme using XAGE-1b long peptides in rabbits showed no mortality or systemic toxicity, though local injection site reactions were observed. karger.com This provides some safety data for the general concept of an XAGE-1b peptide vaccine.

Adoptive T-Cell Therapy:

Adoptive T-cell therapy involves isolating T-cells, expanding or modifying them in the laboratory to enhance their tumor-fighting capabilities, and then re-infusing them into the patient. In the context of the XAGE-1b (33-49) epitope, this could involve:

Isolation of XAGE-1b (33-49)-Specific T-cells: T-cells that naturally recognize this epitope could be isolated from a patient's blood or tumor.

In Vitro Expansion: These specific T-cells would be expanded to large numbers in the laboratory.

Re-infusion: The expanded population of T-cells would be infused back into the patient to target and attack tumor cells presenting the XAGE-1b (33-49) epitope.

Alternatively, T-cells could be genetically engineered to express a T-cell receptor (TCR) that specifically recognizes the XAGE-1b (33-49) peptide in the context of the appropriate HLA molecule. These engineered T-cells would then be expanded and infused.

While these strategies are theoretically sound, there is a notable absence of specific preclinical studies published in the scientific literature that have tested the efficacy of these approaches using the XAGE-1b (33-49) peptide in animal models of cancer. Research has confirmed the recognition of this epitope by human T-cells, but the translation of this finding into a preclinical therapeutic model has not yet been detailed. nih.gov

Table 2: Potential Preclinical Immunotherapeutic Strategies Targeting XAGE-1b (33-49)

Strategy Description Preclinical Evidence for XAGE-1b (33-49) General Preclinical Context for XAGE-1b
Peptide-Based Vaccine Administration of the synthetic XAGE-1b (33-49) peptide, likely with an adjuvant, to stimulate a specific T-cell response. No specific preclinical studies reported for the (33-49) peptide. A toxicology study of a XAGE-1b long peptide vaccine in rabbits showed acceptable safety. karger.com
Adoptive T-Cell Therapy Isolation and expansion of naturally occurring T-cells that recognize XAGE-1b (33-49), or genetic engineering of T-cells with a specific TCR. No specific preclinical studies reported for the (33-49) epitope. General concept supported by the identification of T-cells recognizing this epitope in patients. nih.gov

Methodological Approaches for Studying X Antigen Family Member 1 33 49

In Vitro Immunological Assays for X Antigen Family Member 1 (33-49) Reactivity

In vitro assays are fundamental to characterizing the immune response to X antigen family member 1 (33-49). These techniques involve isolating immune cells and exposing them to the peptide in a controlled laboratory environment to measure various aspects of the resulting immune reaction, particularly focusing on T-cell and B-cell responses.

ELISpot and Intracellular Cytokine Staining for T-Cell Responses

To determine if T cells recognize and respond to the X antigen family member 1 (33-49) peptide, two highly sensitive, single-cell resolution assays are commonly employed: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. creative-biolabs.com Both methods are designed to detect and quantify cytokine-secreting T cells following stimulation with the peptide. creative-biolabs.com

The ELISpot assay is considered a gold standard for measuring the frequency of antigen-specific, cytokine-producing cells. creative-biolabs.com In this assay, peripheral blood mononuclear cells (PBMCs) are cultured in wells pre-coated with an antibody specific for a particular cytokine, such as Interferon-gamma (IFN-γ). When a T cell is activated by the X antigen family member 1 (33-49) peptide, it secretes its cytokine, which is captured by the antibody on the plate. A second, enzyme-linked detection antibody is then added, which, upon addition of a substrate, creates a visible spot. Each spot represents a single, cytokine-secreting cell.

Intracellular Cytokine Staining (ICS) provides complementary information. In this technique, T cells are stimulated with the X antigen family member 1 (33-49) peptide in the presence of a protein transport inhibitor. This inhibitor traps the newly synthesized cytokines within the cell. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against cell surface markers (like CD4 and CD8) and intracellular cytokines. Flow cytometry is used to analyze the cells, allowing for the simultaneous identification of the T-cell phenotype and the specific cytokines they produce, providing a multiparametric view of the T-cell response.

Table 1: Common Cytokines Measured in T-Cell Response Assays for X Antigen Family Member 1 (33-49)

Cytokine Associated T-Cell Function Typical Assay
Interferon-gamma (IFN-γ) Key effector cytokine for cytotoxic T lymphocytes (CTLs) and Th1 cells. ELISpot, ICS
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine, often co-expressed with IFN-γ. ICS
Interleukin-2 (IL-2) Promotes T-cell proliferation and survival. ICS, ELISpot
Interleukin-4 (IL-4) Hallmark cytokine of Th2 responses, involved in B-cell help. ICS, ELISpot

Flow Cytometry and Tetramer Staining for MHC-X Antigen Family Member 1 (33-49) Multimers

While functional assays like ELISpot and ICS measure the consequence of T-cell activation, Major Histocompatibility Complex (MHC) multimer staining allows for the direct visualization and quantification of T cells that can bind to the X antigen family member 1 (33-49) peptide, regardless of their immediate functional state. nih.gov This technology has been transformative for studying antigen-specific T cells. jpt.com

The most common form of this reagent is the MHC tetramer, which consists of four identical, soluble peptide-MHC (pMHC) complexes bound to a fluorescently labeled streptavidin molecule. jpt.com For studying responses to X antigen family member 1 (33-49), recombinant MHC class I or class II molecules are folded with the synthetic (33-49) peptide. These pMHC monomers are then biotinylated and tetramerized. jpt.comnih.gov

When these fluorescent tetramers are incubated with a sample of lymphocytes (e.g., PBMCs), they bind with high avidity to T cells whose T-cell receptors (TCRs) are specific for the X antigen family member 1 (33-49)-MHC complex. nih.gov These cells can then be identified and phenotyped using multi-color flow cytometry. nih.gov This technique is powerful because it allows for the simultaneous analysis of the frequency of antigen-specific T cells along with their expression of other markers related to memory, activation, and exhaustion. Higher-order multimers, such as dextramers, may be used to detect T cells with lower-affinity TCRs. jpt.com

Table 2: Example Flow Cytometry Panel for Tetramer Staining

Marker Fluorochrome Purpose
MHC-I/X-antigen(33-49) Tetramer PE (Phycoerythrin) Identifies T cells specific for the peptide.
CD8 PerCP-Cy5.5 Identifies cytotoxic T-cell lineage.
CD4 APC-H7 Identifies helper T-cell lineage.
CD45RA FITC Differentiates naive from memory T cells.
CCR7 PE-Cy7 Differentiates central vs. effector memory T cells.
PD-1 BV421 Identifies exhausted or activated T cells.

B-Cell Activation and Antibody Production Assays

While T cells recognize processed peptide fragments presented on MHC molecules, B cells can recognize soluble antigens, including peptides, via their B-cell receptors (BCRs). Assays to study B-cell responses to X antigen family member 1 (33-49) focus on detecting either the activation of B cells or the antibodies they produce against the peptide.

A Peptide-based Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to detect and quantify antibodies specific for X antigen family member 1 (33-49) in serum or plasma. jpt.comaffbiotech.com In this assay, microplate wells are coated with the synthetic (33-49) peptide. cellsignal.com The biological sample is then added, and any antibodies specific to the peptide will bind. A secondary antibody that recognizes human immunoglobulins and is linked to an enzyme is then added. Finally, a substrate is introduced, which the enzyme converts into a colored or fluorescent product, allowing for the quantification of the specific antibody level. nih.govjpt.com

A B-cell ELISpot assay can be used to enumerate the number of B cells that are actively secreting antibodies against X antigen family member 1 (33-49). creative-biolabs.commabtech.comspringernature.com Similar to the T-cell ELISpot, plates are coated, but this time with the (33-49) peptide antigen itself. frontiersin.org When antibody-secreting cells (ASCs) from a sample are added to the wells, the secreted antibodies are captured locally by the peptide on the membrane. springernature.comfrontiersin.org These captured antibodies are then detected using an enzyme-conjugated anti-immunoglobulin antibody, with each resulting spot representing a single antigen-specific ASC. immunospot.com

Structural Determination Techniques Applied to X Antigen Family Member 1 (33-49) Complexes

Understanding the precise molecular interactions between X antigen family member 1 (33-49), the MHC molecule, and the T-cell receptor is crucial for a complete picture of immune recognition. High-resolution structural techniques provide this atomic-level detail.

X-ray Crystallography of MHC-X Antigen Family Member 1 (33-49)-TCR Complexes

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of biological macromolecules. mabtech.comnih.gov To study the recognition of X antigen family member 1 (33-49), researchers aim to solve the crystal structure of the ternary complex, which includes the TCR, the peptide, and the MHC molecule. nih.gov

The process involves producing and purifying large quantities of the soluble domains of the specific TCR that recognizes the peptide, as well as the peptide-MHC complex itself. These components are then mixed and induced to form a stable, homogenous complex. This ternary complex is subjected to extensive screening of various chemical conditions to promote the growth of a well-ordered crystal. Once a suitable crystal is obtained, it is exposed to a high-intensity X-ray beam. The X-rays diffract off the atoms in the crystal, creating a unique diffraction pattern that can be computationally processed to generate an electron density map. This map is then interpreted to build an atomic model of the TCR-pMHC complex.

The resulting structure reveals the exact docking orientation of the TCR onto the pMHC surface. affbiotech.compnas.org It shows which amino acid residues of the TCR's complementarity-determining region (CDR) loops make contact with the X antigen family member 1 (33-49) peptide and which contact the alpha-helices of the MHC molecule. affbiotech.compnas.org This provides invaluable insight into the molecular basis of the specificity and affinity of the interaction. mabtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and, importantly, the dynamics of biomolecular interactions in solution. pnas.orgharvard.edu While crystallography provides a static snapshot of the complex, NMR can reveal information about molecular motion and flexibility, which are often critical for function. nih.govnih.gov

For NMR studies of the X antigen family member 1 (33-49)-MHC-TCR interaction, one or more components of the complex must be isotopically labeled (e.g., with ¹⁵N or ¹³C). nih.govnih.govpnas.org The large size of the full ternary complex (~90 kDa) presents a significant challenge for NMR due to slow tumbling and spectral complexity. nih.govpnas.org Therefore, studies often focus on smaller components, such as analyzing the peptide's conformation when bound to the MHC molecule or mapping the TCR binding footprint on the pMHC surface. nih.govpnas.org

By using techniques like chemical shift perturbation (CSP) mapping, researchers can identify which residues of an ¹⁵N-labeled pMHC complex are affected upon binding to an unlabeled TCR. nih.gov The residues showing significant changes in their NMR signals are inferred to be at the binding interface. NMR can also provide data on the dynamics of the peptide within the MHC groove, which can influence TCR recognition, and measure the kinetics and thermodynamics of the interaction in solution. nih.govnih.gov

Cryogenic Electron Microscopy (Cryo-EM) Analysis of X Antigen Family Member 1 (33-49) Complexes

Cryogenic electron microscopy (cryo-EM) has become a revolutionary tool in structural biology, enabling the determination of macromolecular structures at near-atomic resolution. researchgate.net This technique is particularly valuable for studying large and complex biological assemblies in their near-native states. researchgate.net For a small peptide like X antigen family member 1 (33-49), cryo-EM analysis would be performed on the peptide when it is part of a larger complex, such as when it is bound to a Major Histocompatibility Complex (MHC) molecule and recognized by a T-cell receptor (TCR), or when it is in a complex with a monoclonal antibody.

The general workflow involves rapidly freezing a purified sample of the complex in vitreous ice, preserving its natural conformation. researchgate.net Thousands of two-dimensional projection images of the frozen particles are then captured using a transmission electron microscope. researchgate.netnih.gov These images are subsequently processed and combined to reconstruct a three-dimensional model of the complex. nih.gov

In Silico and Bioinformatics Analyses of X Antigen Family Member 1 (33-49)

Computational methods are indispensable for predicting and analyzing the immunological properties of peptides like XAGE-1 (33-49). These in silico tools allow for rapid screening and hypothesis generation, guiding subsequent experimental validation.

Epitope prediction algorithms are computational tools designed to identify regions of an antigen that are likely to be recognized by the immune system. d-nb.info These algorithms are crucial for vaccine design and understanding immune responses. d-nb.info For T-cell epitopes, prediction is typically based on the peptide's binding affinity to specific Human Leukocyte Antigen (HLA) molecules. frontiersin.org For B-cell epitopes, algorithms often analyze features like surface accessibility, flexibility, and hydrophilicity. jove.com

Studies have identified the 33-49 region of XAGE-1A as an immunodominant epitope for CD4+ T-cells. maayanlab.cloud This finding suggests that this peptide binds effectively to MHC class II molecules and is recognized by T-helper cells. Bioinformatics analyses of the broader XAGE-1b protein have predicted potential HLA Class I and Class II epitopes. researchgate.net For instance, one study predicted the XAGE-1b (25-33) region as a potential HLA-DRB1*12:01-restricted epitope, which is adjacent to the 33-49 region. researchgate.net

Modern epitope prediction methods often integrate machine learning, using large datasets of known epitopes to improve accuracy. frontiersin.orgnih.gov These algorithms consider various factors, including the amino acid sequence, protein structure, and conservation across homologous proteins, to predict the likelihood of a peptide segment being an epitope. d-nb.infonih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between molecules at an atomic level. acs.orgaging-us.com These methods are particularly useful for studying how peptides like XAGE-1 (33-49) bind to MHC molecules. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a peptide within the binding groove of an MHC molecule. acs.orgnih.gov This process involves sampling many possible conformations and scoring them based on energetic favorability. acs.org Following docking, MD simulations can be used to assess the stability of the predicted peptide-MHC complex over time. aging-us.comnih.gov By simulating the movements and interactions of all atoms in the system, MD provides insights into the flexibility of the complex and the key residues involved in the interaction. aging-us.comnih.gov

These simulations can help to refine epitope predictions by discriminating between peptides that simply bind to MHC and those that form a stable complex capable of eliciting a T-cell response. nih.gov The stability of the peptide-MHC complex is a critical factor for immunogenicity. While specific docking and MD simulation studies for the XAGE-1 (33-49) peptide are not detailed in the provided search results, these techniques represent a standard and crucial approach for characterizing the structural basis of its immunogenicity. nih.govf1000research.com

Animal Model Studies in the Research of X Antigen Family Member 1 (33-49)

Animal models, particularly mice, are essential for studying immune responses to antigens in an in vivo setting. They are used to validate the immunogenicity of predicted epitopes and to test the efficacy of vaccine strategies. oup.com

Transgenic mouse models can be engineered to express specific antigens, providing a valuable tool for studying immune tolerance and autoimmunity, as well as for testing antigen-specific immunotherapies. nih.gov To study the immune response to XAGE-1, a transgenic mouse could be created that expresses the human XAGE-1 protein or the specific 33-49 peptide.

The generation of such a model typically involves introducing the gene sequence for the antigen into the mouse genome. nih.gov This can be done using various techniques, such as microinjecting the DNA into a fertilized egg or using Cre-LoxP systems for tissue-specific or inducible expression. nih.govscispace.com The expression of the antigen can be driven by a specific promoter to direct it to certain cell types, for example, to mimic its expression pattern in tumors. scispace.com While transgenic mouse models have been developed for numerous other genes, such as Mcl-1, specific models for the expression of XAGE-1 (33-49) are not described in the provided results. frontiersin.org The creation of such a model would be a logical step to dissect the immune response to this cancer-testis antigen in a controlled system.

To evaluate the immunogenicity of the XAGE-1 (33-49) peptide and to test potential vaccine formulations, various immunization strategies can be employed in animal models like mice. oup.com The goal of these strategies is to induce a robust and specific immune response against the target peptide. nih.gov

Common approaches include:

Peptide-based vaccines: The synthetic XAGE-1 (33-49) peptide can be administered with an adjuvant, a substance that enhances the immune response. frontiersin.org

DNA vaccines: A plasmid DNA encoding the XAGE-1 (33-49) epitope can be injected. The host cells then take up the DNA and express the antigen, triggering an immune response. nih.gov This approach is effective at inducing both cellular (T-cell) and humoral (antibody) immunity. mdpi.com

Prime-boost strategies: This involves priming the immune system with one type of vaccine (e.g., a DNA vaccine) and then boosting it with another (e.g., a peptide or protein vaccine). This method often generates stronger and more durable immune responses. nih.gov

The resulting immune response in the animal model is then analyzed by measuring parameters such as peptide-specific antibody titers and the activation of T-cells (both CD4+ and CD8+). frontiersin.org Given that the XAGE-1 (33-49) region is a known immunodominant CD4+ T-cell epitope in humans, animal studies would be critical to confirm its immunogenicity and to optimize vaccine strategies designed to target it. maayanlab.cloud

Pre Clinical Development and Future Applications of X Antigen Family Member 1 33 49

Design Considerations for Vaccine Candidates Incorporating X Antigen Family Member 1 (33-49)

The design of a successful vaccine centered on the XAGE-1 (33-49) epitope requires careful consideration of how the antigen is presented to the immune system. The primary goal is to create a formulation that elicits a potent and durable immune response capable of recognizing and eliminating tumor cells that express the XAGE-1 protein. nih.gov Strategies range from synthetic peptide vaccines to more complex genetic approaches using DNA or mRNA to encode the antigen. nih.govspandidos-publications.com

A key consideration is the inherent low immunogenicity of self-antigens, even those aberrantly expressed like CTAs. nih.gov Therefore, vaccine design must incorporate elements that overcome the body's natural tolerance. Structure-based vaccine design aims to create immunogens that present key surfaces, like the (33-49) epitope, in a way that elicits protective antibody and T-cell responses. nih.govspandidos-publications.com For instance, genetic vaccines can be engineered to ensure the encoded antigen enters the endogenous antigen-presentation pathway, leading to a robust CD8+ T-cell response, which is crucial for killing cancer cells. nih.gov

Adjuvants are critical components of subunit and peptide-based vaccines, acting as immunostimulants to enhance the magnitude and quality of the immune response to the antigen. mdpi.comfrontiersin.org The choice of adjuvant can drastically affect the nature of the adaptive immune response, skewing it towards a desired Th1 (cellular) or Th2 (humoral) profile. frontiersin.orgnih.gov For a cancer vaccine targeting XAGE-1 (33-49), a Th1-biased response is generally preferred as it promotes the activation of cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells. scirp.org

The selection process involves balancing immunogenicity with safety. frontiersin.org Various adjuvants could be considered for a vaccine based on this peptide.

Adjuvant TypeMechanism of ActionPotential Rationale for XAGE-1 (33-49)
Aluminum Salts (Alum) Creates an antigen depot, extending antigen availability and activating the NLRP3 inflammasome. Generally induces a Th2-biased response. scirp.orgresearchgate.netmdpi.comCould be used in combination with other adjuvants to enhance antibody responses, though less ideal for inducing a strong cellular response on its own. scirp.org
Toll-Like Receptor (TLR) Agonists (e.g., CpG ODN, Poly(I:C)) Activate innate immune cells via Pattern Recognition Receptors (PRRs), driving dendritic cell maturation and promoting a potent Th1-type immune response. mdpi.comscirp.orgmdpi.comHighly suitable for promoting the cytotoxic T-cell response needed to target tumor cells expressing XAGE-1. CpG has been shown to be more effective than alum in some preclinical models. scirp.org
Oil-in-Water Emulsions (e.g., MF59, AS03) Recruit and activate antigen-presenting cells (APCs) at the injection site, enhancing antigen uptake and promoting a broad, balanced Th1/Th2 response. mdpi.commdpi.comCan generate a robust and broad immune response, making them a strong candidate for a peptide-based vaccine. AS03 has been used successfully with recombinant protein antigens. mdpi.com
Saponins (e.g., Quil-A, QS-21) Form immunostimulating complexes (ISCOMs) that induce potent Th1 responses and CTL activation. amegroups.orgProven ability to induce strong cellular immunity makes them a viable option for a cancer vaccine formulation.

This table is generated based on data from diverse sources. mdpi.comscirp.orgresearchgate.netmdpi.comamegroups.org

Rational adjuvant selection is a data-driven process, often involving preclinical screening to identify the formulation that yields the most effective anti-tumor immunity. frontiersin.orgnih.gov

The delivery system is the vehicle that carries the antigen and adjuvant to the target immune cells. An effective system protects the vaccine components from premature degradation and facilitates their uptake by APCs. mdpi.comnih.gov For the XAGE-1 (33-49) epitope, several advanced delivery platforms are being explored in preclinical settings for other cancer antigens.

Delivery SystemDescriptionApplication for XAGE-1 (33-49)
Nanoparticles (e.g., PLGA, Chitosan) Biodegradable particles that can encapsulate antigens and adjuvants, allowing for controlled release and efficient uptake by APCs. nih.govmdpi.comCan be used to deliver the (33-49) peptide along with a suitable adjuvant, enhancing antigen presentation and stimulating a robust CD8+ CTL response. nih.gov
Liposomes Vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic molecules. They can be targeted to specific immune cells. amegroups.orgNanoliposomes containing peptide fragments have been shown to effectively target dendritic cells, making this a promising strategy for the XAGE-1 peptide. amegroups.org
Viral Vectors (e.g., Adenovirus, Poxvirus) Genetically modified viruses that can deliver the DNA sequence encoding the antigen into host cells for in-situ expression.A viral vector could be engineered to express the XAGE-1b protein or the (33-49) epitope, leading to strong and sustained antigen presentation.
Nucleic Acid-Based Systems (Plasmid DNA, mRNA) Involve direct administration of genetic material encoding the antigen, often using methods like electroporation or lipid nanoparticles (LNPs) for delivery. nih.govnih.govAn mRNA vaccine encoding XAGE-1b, delivered via LNPs, could rapidly produce the antigen within the host's own cells, triggering a potent immune response. spandidos-publications.com
Self-Assembling Proteins Proteins that spontaneously form nanoparticle structures, allowing for a high-density, repetitive display of the antigen, which is highly immunogenic. mdpi.comThe (33-49) peptide could be chemically conjugated to a self-assembling protein scaffold to create a virus-like particle (VLP) that strongly activates B-cells and other immune cells. mdpi.commdpi.com

This table is generated based on data from diverse sources. nih.govmdpi.commdpi.comamegroups.orgnih.govspandidos-publications.commdpi.com

Strategies for Enhancing the Immunogenicity of X Antigen Family Member 1 (33-49)

Given that many cancer-associated self-antigens are poorly immunogenic, several strategies are employed to boost the immune response against them. nih.govnih.gov For the XAGE-1 (33-49) peptide, these can include:

Peptide Modification: The amino acid sequence of the peptide can be slightly altered to increase its binding affinity for Major Histocompatibility Complex (MHC) molecules. This modification can make the peptide more visible to T-cells, but it must be done carefully to ensure that the T-cells activated by the modified peptide can still recognize the original, native peptide on tumor cells. researchgate.net

Fusion Proteins: The (33-49) peptide can be fused to other proteins or potent T-helper epitopes. This can provide additional stimulation to the immune system, helping to overcome tolerance. For example, linking the peptide to a derivative of tetanus toxin has proven useful for other cancer antigens. amegroups.org

Multi-Epitope Vaccines: Instead of relying on a single epitope, a vaccine can be designed to include multiple antigenic peptides from XAGE-1 or even from different cancer-testis antigens. researchgate.netnih.gov Computational analyses have predicted other potential epitopes within the XAGE-1b protein that could be combined with the (33-49) region to create a more comprehensive immune attack. researchgate.net This approach reduces the risk of the tumor escaping immune recognition through the loss of a single antigen. mdpi.com

Combination with Other Therapies: The immunogenicity of a vaccine can be enhanced by combining it with other treatments, such as checkpoint inhibitors. These drugs block the immunosuppressive signals that tumors use to evade the immune system, thereby creating a more favorable environment for the vaccine-induced T-cells to function effectively.

Novel Research Avenues and Unexplored Aspects of X Antigen Family Member 1 (33-49)

While the (33-49) peptide is a known immunodominant epitope, there are many avenues for future research. maayanlab.cloud One key area is understanding the full spectrum of its biological function. Since suppression of the XAGE1A protein has been shown to impair tumor cell migration and invasion, research could explore how targeting the (33-49) region specifically impacts these metastatic processes. maayanlab.cloud

Further research is needed to:

Identify the full range of HLA restrictions: Determining which Human Leukocyte Antigen (HLA) types can present the (33-49) peptide is crucial for identifying the patient populations most likely to benefit from a vaccine.

Explore combination antigen strategies: Studies have shown that combining XAGE1 with other CT antigens like VCX/Y could significantly increase the percentage of lung tumors that can be targeted. nih.gov Future vaccines might be personalized based on the specific profile of CT antigens expressed by a patient's tumor.

Investigate expression in different cancers: While XAGE-1 is known to be expressed in lung cancer and sarcoma, its prevalence and immunogenicity in other malignancies like gastric cancer, hepatocellular carcinoma, and acute leukemia warrant deeper investigation. researchgate.netresearchgate.net This could broaden the potential clinical applications of a (33-49)-based vaccine.

Develop predictive biomarkers: Identifying biomarkers that can predict which patients will respond to an XAGE-1 targeted vaccine is a critical goal. Pre-vaccination immune profiles, such as the frequency of specific T-cell populations, could help select patients most likely to mount an effective immune response. nih.gov

Ethical Considerations in Pre-clinical Research Involving X Antigen Family Member 1 (33-49)

All preclinical research, including that for a potential cancer vaccine, must be conducted under a strict ethical framework. biobostonconsulting.com The development of therapeutics based on the XAGE-1 (33-49) peptide is no exception. Key ethical principles include:

Scientific Validity: Before any animal testing is conducted, there must be a strong scientific rationale supported by in-vitro and computational data. srce.hr The research must be designed to yield valid, reliable, and reproducible results to justify the use of animals. biobostonconsulting.com

The 3Rs (Replacement, Reduction, Refinement): Researchers have an ethical obligation to replace animal models with non-animal alternatives whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any potential pain, suffering, or distress. news-medical.net

Risk-Benefit Analysis: The potential benefits of developing a life-saving cancer vaccine must be carefully weighed against the harm caused to the research animals. news-medical.netjocpr.com The study must be designed to maximize the potential for scientific gain while minimizing animal suffering.

Good Laboratory Practices (GLP): Preclinical studies intended to support clinical trials must adhere to GLP regulations. This ensures the quality, integrity, and reliability of the data, which is paramount for patient safety in subsequent human trials. biobostonconsulting.comsrce.hr

Translational Relevance: It is ethically important to use animal models that are proven to be reflective of the human condition being studied. srce.hr This increases the value of the data generated and the probability that the findings will successfully translate to humans.

By adhering to these principles, researchers can ensure that the preclinical development of vaccine candidates targeting X antigen family member 1 (33-49) is conducted responsibly and with the highest scientific and ethical standards.

Q & A

Q. How is X antigen family member 1 (33-49) identified and validated in tissue samples?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated antibodies specific to the antigen’s epitope (33-49). Optimize antigen retrieval methods (e.g., citrate buffer pH 6.0 or EDTA pH 8.0) to enhance antibody binding . Include positive controls (e.g., tissues with confirmed expression) and negative controls (omitting primary antibody) to validate specificity. Cross-reference with mass spectrometry or Western blot to confirm molecular weight .

Q. What structural characteristics define the 33-49 region of X antigen family member 1?

  • Methodological Answer : Perform sequence alignment across species using tools like Clustal Omega to identify conserved residues. Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to analyze secondary structures (e.g., α-helices, β-sheets) in synthetic peptides representing the 33-49 region. Compare with X-ray crystallography data if available .

Q. What are recommended protocols for detecting X antigen family member 1 (33-49) in cancer vs. normal tissues?

  • Methodological Answer : Conduct IHC on tissue microarrays (TMAs) with matched cancer and normal samples. Use quantitative scoring systems (e.g., H-score) to compare expression levels. Validate findings with RNA-seq or qPCR to correlate protein and mRNA expression, addressing potential post-transcriptional regulation .

Advanced Research Questions

Q. How do post-translational modifications (PTMs) in the 33-49 region affect X antigen family member 1’s functional interactions?

  • Methodological Answer : Employ mutagenesis to introduce PTM-mimicking substitutions (e.g., phosphorylation at Ser40). Use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to assess binding affinity to known partners (e.g., signaling kinases). Combine with phosphoproteomics to map modification sites in vivo .

Q. What experimental strategies resolve contradictions in reported expression patterns of X antigen family member 1 (33-49) across studies?

  • Methodological Answer : Perform meta-analysis of public datasets (e.g., TCGA, GTEx) to identify confounding variables (e.g., tissue heterogeneity, antibody cross-reactivity). Validate using orthogonal methods (e.g., RNA in situ hybridization, flow cytometry) and standardize reporting via REMARK guidelines .

Q. How can the role of X antigen family member 1 (33-49) in immune evasion be mechanistically tested?

  • Methodological Answer : Use CRISPR/Cas9 to knockout the 33-49 region in cell lines. Assess MHC-I presentation via ELISPOT or tetramer staining. Co-culture with cytotoxic T-cells to measure apoptosis. Compare with wild-type cells and rescue experiments (e.g., peptide reconstitution) .

Q. What computational tools predict interactions between the 33-49 epitope and HLA alleles for vaccine design?

  • Methodological Answer : Utilize NetMHC or IEDB algorithms to predict HLA-binding affinity. Validate with in vitro HLA-peptide binding assays (e.g., competitive ELISA). Cross-reference with immunopeptidomics datasets to confirm naturally processed epitopes .

Data Analysis & Reporting

Q. How should raw data from X antigen family member 1 (33-49) studies be processed and reported to ensure reproducibility?

  • Methodological Answer : Deposit raw data (e.g., microscopy images, spectral reads) in public repositories (e.g., PRIDE, Zenodo). Use standardized formats (e.g., MIAPE for proteomics). Provide detailed metadata, including antibody lot numbers and instrument settings. For large datasets, append processed data in supplementary tables and raw data in appendices .

Q. What statistical methods address variability in X antigen family member 1 (33-49) quantification across experimental batches?

  • Methodological Answer : Apply linear mixed-effects models to account for batch effects. Normalize data using z-score transformation or quantile normalization. Include technical replicates in each batch and report intraclass correlation coefficients (ICCs) for reliability .

Ethical & Compliance Considerations

Q. How are genomic data from studies involving X antigen family member 1 (33-49) ethically managed to protect participant privacy?

  • Methodological Answer : Anonymize data by removing direct identifiers (e.g., names, addresses). Store genomic sequences in password-protected databases with restricted access. Adhere to GDPR or HIPAA guidelines for data sharing. Include explicit consent for secondary analyses in IRB protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.